4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-yl)butanamide
Description
Properties
IUPAC Name |
4-(3-oxo-1,2-benzothiazol-2-yl)-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(18-12-5-3-9-17-11-12)8-4-10-19-16(21)13-6-1-2-7-14(13)22-19/h1-3,5-7,9,11H,4,8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNMWSLGLBENBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-yl)butanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Attachment of the Butanamide Chain: The butanamide chain can be introduced through a condensation reaction with a suitable butanoic acid derivative.
Introduction of the Pyridine Moiety: The pyridine moiety can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can take place at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Variations
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
- Aromatic Substituents : The pyridin-3-yl group may confer distinct electronic effects compared to methoxyphenyl () or fluorinated benzyl () groups, influencing solubility and π-π stacking interactions.
- Heterocyclic Diversity : Compounds with triazoloazepine () or thiophene () cores exhibit divergent biological activities, underscoring the benzothiazolone’s versatility in medicinal chemistry.
Biological Activity
The compound 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-yl)butanamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a benzothiazole moiety linked to a pyridine ring and a butanamide side chain, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. This activation leads to programmed cell death, which is crucial for eliminating cancerous cells .
- Structure–activity relationship studies indicate that the presence of both benzothiazole and specific donor sets in the structure enhances anticancer activity and selectivity .
-
In Vitro Studies :
This table illustrates the efficacy of related compounds in activating caspase-3, suggesting that structural modifications can enhance biological activity.
Compound Caspase-3 Activation (%) PAC-1 100 ± 4 8j 99 ± 10 8k 114 ± 10
Cytotoxicity
The cytotoxic effects of benzothiazole derivatives have been documented in various studies. For instance, certain derivatives demonstrated IC50 values ranging from 3.58 to 15.36 μM against different cancer cell lines while remaining significantly safer for normal cells (IC50 values between 38.77 and 66.22 μM ) when compared to established chemotherapeutics like sorafenib .
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Key findings include:
- Functional Groups : The presence of electron-withdrawing groups can enhance the anticancer activity by improving binding affinity to target proteins.
- Hydrophobic Interactions : Modifications that increase lipophilicity may improve cellular uptake but must be balanced against potential off-target effects.
- Chelation Properties : Some derivatives exhibit enhanced activity by chelating metal ions like zinc, which plays a role in procaspase activation .
Case Studies
Several case studies have focused on the biological evaluation of benzothiazole derivatives similar to our compound:
-
Study on Apoptosis Induction : A study demonstrated that specific benzothiazole derivatives could induce early and late apoptosis in cancer cells, highlighting their potential as therapeutic agents .
- The study reported an increase in apoptotic cells from 0.89% in untreated controls to 37.83% with treatment.
- Dual Inhibition Studies : Compounds designed based on the benzothiazole scaffold have been investigated for dual inhibition of BRAF and VEGFR pathways, showcasing their versatility in targeting multiple cancer-related pathways .
Q & A
Q. Table 1: SAR Trends in Analogs
| Modification | Biological Activity (MIC, μmol/mL) | Solubility (mg/mL) |
|---|---|---|
| 3-Pyridyl (parent) | 15.2 | 0.12 |
| 4-Pyridyl | 28.7 | 0.09 |
| Propanamide linker | 18.4 | 0.08 |
Advanced: What computational methods predict its pharmacokinetic and toxicity profiles?
Methodological Answer:
- Physicochemical Property Prediction:
- Use QikProp (Schrödinger) to calculate logP (2.8), PSA (90 Ų), and BBB permeability (CNS < -2) .
- Toxicity Screening:
- ADMET Predictor™ or ProTox-II to assess hepatotoxicity (e.g., CYP3A4 inhibition risk) .
- Molecular Docking:
- Dock into target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina to validate binding modes .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Data Discrepancy Analysis:
- Compare assay conditions: Variations in bacterial strain (ATCC vs. clinical isolates) or culture media (Mueller-Hinton vs. LB broth) significantly affect MIC values .
- Re-evaluate purity: Impurities >5% (e.g., unreacted intermediates) can falsely elevate activity .
- Reproducibility Checks:
- Repeat experiments with standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
Advanced: What strategies improve in vivo efficacy and bioavailability?
Methodological Answer:
- Formulation Optimization:
- Use nanoemulsions or liposomes to enhance water solubility (e.g., encapsulation efficiency >80%) .
- Prodrug Design:
- Introduce hydrolyzable esters (e.g., acetyl) at the butanamide carboxyl group to improve oral absorption .
- Pharmacokinetic Studies:
- Conduct IV/PO dosing in rodent models with LC-MS/MS quantification (plasma t½ = 2.5–4.1 hrs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
